4-methoxy-N,N-dimethylbut-2-yn-1-amine
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Overview
Description
4-methoxy-N,N-dimethylbut-2-yn-1-amine is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of a methoxy group (-OCH3) and a dimethylamino group (-N(CH3)2) attached to a but-2-yn-1-amine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N-dimethylbut-2-yn-1-amine typically involves the alkylation of propargylamine with methoxyacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,N-dimethylbut-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
4-methoxy-N,N-dimethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dimethylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N,N-diethylbut-2-yn-1-amine
- 4-methoxy-N,N-dimethylbut-2-yn-1-amine
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
22396-75-4 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C7H13NO/c1-8(2)6-4-5-7-9-3/h6-7H2,1-3H3 |
InChI Key |
DIGUUBVZDGMDDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCOC |
Origin of Product |
United States |
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